2-Butyl-6-nitro-1,3-benzoxazole

Vue d'ensemble

Description

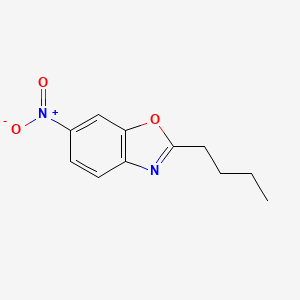

2-Butyl-6-nitro-1,3-benzoxazole is a chemical compound that belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The specific structure of 2-butyl-6-nitro-1,3-benzoxazole indicates that it has a butyl group attached at the second position and a nitro group at the sixth position of the benzoxazole ring system. While the provided papers do not directly discuss 2-butyl-6-nitro-1,3-benzoxazole, they do provide insights into related chemical reactions and structures that can be informative for understanding this compound.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of indazole 2-oxides, which share a similar heterocyclic structure to benzoxazoles, has been achieved using a palladium-catalyzed reaction with tert-butyl nitrite as a source of nitro groups . This method highlights the potential for using metal-catalyzed reactions and nitrosation to introduce nitro groups into heterocyclic compounds, which could be applicable to the synthesis of 2-butyl-6-nitro-1,3-benzoxazole.

Molecular Structure Analysis

The molecular structure of benzoxazoles is characterized by the presence of a nitrogen atom and an oxygen atom within a five-membered ring that is fused to a benzene ring. The presence of substituents, such as the butyl and nitro groups in 2-butyl-6-nitro-1,3-benzoxazole, can significantly influence the electronic and steric properties of the molecule. The nitro group is an electron-withdrawing group that can affect the reactivity of the compound, while the butyl group is a hydrophobic alkyl chain that can impact the compound's solubility and interaction with biological molecules.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions depending on their substituents. The presence of a nitro group can facilitate electrophilic substitution reactions due to its electron-withdrawing nature. For instance, nitropyridyl-substituted benzazoles have been shown to undergo photoinduced transformations, leading to different photoinduced forms depending on the pH of the solution . This suggests that 2-butyl-6-nitro-1,3-benzoxazole may also exhibit interesting photochemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-butyl-6-nitro-1,3-benzoxazole would be influenced by its molecular structure. The nitro group is likely to confer a degree of acidity to the compound, while the butyl group may increase its hydrophobicity. These properties would affect the compound's solubility, boiling point, melting point, and reactivity. Although the provided papers do not directly discuss the properties of 2-butyl-6-nitro-1,3-benzoxazole, they do offer insights into the behavior of similar compounds, which can be used to infer some of the properties of the compound .

Applications De Recherche Scientifique

Benzoxazole, the core structure of “2-Butyl-6-nitro-1,3-benzoxazole”, is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

-

Medicinal and Pharmaceutical Applications : Benzoxazole derivatives exhibit a wide range of biological activities, such as antimicrobial, antitubercular, antioxidant, antifungal, anti-inflammatory, anti-allergic, antihyperglycemic, antidepressant effects, and so on . They are also used in the synthesis of various drugs .

-

Industrial Applications : Benzoxazole derivatives are used in material chemistry. For example, they act as whitening agents .

-

Chemical Synthesis : Benzoxazole is a favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .

-

Biochemical Research : Benzoxazole derivatives can act as elastase inhibitors, α-glucosidase inhibitors, and fluorescent probes for different metal ions .

-

Natural Products : A diverse array of benzoxazole moieties has been discovered as isolated constituents of various natural products .

-

Medicinal and Pharmaceutical Applications : Benzoxazole derivatives exhibit a wide range of biological activities, such as antimicrobial, antitubercular, antioxidant, antifungal, anti-inflammatory, anti-allergic, antihyperglycemic, antidepressant effects, and so on . They are also used in the synthesis of various drugs .

-

Industrial Applications : Benzoxazole derivatives are used in material chemistry. For example, they act as whitening agents .

-

Chemical Synthesis : Benzoxazole is a favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .

-

Biochemical Research : Benzoxazole derivatives can act as elastase inhibitors, α-glucosidase inhibitors, and fluorescent probes for different metal ions .

-

Natural Products : A diverse array of benzoxazole moieties has been discovered as isolated constituents of various natural products .

Safety And Hazards

When handling 2-Butyl-6-nitro-1,3-benzoxazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

IUPAC Name |

2-butyl-6-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-2-3-4-11-12-9-6-5-8(13(14)15)7-10(9)16-11/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVHKNJYRVOCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311150 | |

| Record name | 2-Butyl-6-nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butyl-6-nitro-1,3-benzoxazole | |

CAS RN |

886360-96-9 | |

| Record name | 2-Butyl-6-nitrobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886360-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyl-6-nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Morpholinomethyl)phenyl]methanol](/img/structure/B1273741.png)

![5-Bromobenzo[b]furan-2-carbonyl chloride](/img/structure/B1273745.png)

![1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1273754.png)